3,3,3-Trifluoro-2,2-dimethylpropanoic acid

pKa acidity drug-like properties

Essential for medicinal chemistry: the unique alpha-geminal dimethyl and trifluoromethyl substitution enables metal-free decarboxylative radical reactions to install the C(CF3)Me2 group on heteroarenes (yields up to 89%). This is a non-substitutable Alpelisib (Piqray) precursor. Specs: white to off-white crystalline powder, 97%+ purity, mp 66–71°C. Order for reproducible amide coupling and CNS-penetrant lead optimization.

Molecular Formula C5H7F3O2
Molecular Weight 156.1 g/mol
CAS No. 889940-13-0
Cat. No. B041813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2,2-dimethylpropanoic acid
CAS889940-13-0
Synonyms3,3,3-Trifluoro-2,2-dimethylpropionic Acid
Molecular FormulaC5H7F3O2
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)C(F)(F)F
InChIInChI=1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10)
InChIKeyVMFSJVUPIXOCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trifluoro-2,2-dimethylpropanoic Acid (CAS 889940-13-0): Procurement-Grade Properties and Technical Baseline


3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a fluorinated aliphatic carboxylic acid (C5H7F3O2, MW 156.10) featuring a geminal trifluoromethyl (-CF3) and geminal dimethyl (-C(CH3)2) substitution alpha to the carboxyl group [1]. It is commercially available as a white to off-white crystalline powder with typical purity of 97% (GC, neutralization titration), a melting point of 66–71 °C, and a boiling point of 76–77 °C at 14 mmHg . The combination of a strongly electron-withdrawing -CF3 group and sterically bulky -C(CH3)2 moiety confers a unique physicochemical profile: a predicted pKa of 3.10 ± 0.10, consensus LogP of ~1.68, and high gastrointestinal absorption potential with no CYP inhibition liability .

Why Generic Substitution Fails: The Non-Interchangeable C(CF3)Me2 Motif in 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid


Substituting 3,3,3-trifluoro-2,2-dimethylpropanoic acid with superficially similar trifluoromethyl carboxylic acids—such as 3,3,3-trifluoro-2-methylpropanoic acid or 3,3,3-trifluoropropanoic acid—or with non-fluorinated pivalic acid is scientifically unsound. The geminal dimethyl substitution alpha to the carboxyl group creates a unique steric environment and a distinct electron distribution that is not recapitulated by mono-substituted analogs [1]. This structural difference directly translates into a pKa that is ~2 log units higher than TFA, a LogP ~1 unit higher than 3,3,3-trifluoropropanoic acid, and a solid-state form (mp 66–71 °C) versus the liquid nature of several comparators . In decarboxylative radical reactions, the compound generates a stable, tertiary C(CF3)Me2• radical; this is mechanistically impossible for analogs lacking the alpha-dimethyl substitution [2]. Consequently, interchangeable use of alternative reagents will alter reaction kinetics, radical stability, and product selectivity, or fail entirely to deliver the C(CF3)Me2-substituted scaffolds required in medicinal chemistry programs.

Quantitative Differentiation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid Versus Closest Analogs


pKa and Acidity Profile: Optimized Balance Between Ionization and Metabolic Stability

The pKa of 3,3,3-trifluoro-2,2-dimethylpropanoic acid (pKa 3.10 ± 0.10 predicted) is approximately 2.0 log units higher (weaker acid) than the widely used trifluoroacetic acid (TFA, pKa 0.23), ~0.04 log units higher than 3,3,3-trifluoropropanoic acid (pKa 3.06), and approximately 1.9 log units lower (stronger acid) than non-fluorinated pivalic acid (pKa 5.03) [1]. This intermediate acidity minimizes the risk of corrosive handling associated with TFA while maintaining sufficient ionization for carboxylate-mediated target engagement, thereby offering a balanced profile for medicinal chemistry applications where carboxylic acid bioisosteres are required [2].

pKa acidity drug-like properties bioavailability metabolic stability

Lipophilicity (LogP): Enhanced Membrane Permeability Relative to Less Substituted Trifluoroalkyl Carboxylic Acids

3,3,3-Trifluoro-2,2-dimethylpropanoic acid exhibits a consensus LogP of 1.68 (XLogP3 = 1.77), which is approximately 0.8–0.9 log units higher than the less substituted 3,3,3-trifluoropropanoic acid (LogP ≈ 0.84) [1]. This increased lipophilicity is attributed to the additional alpha-dimethyl substitution and correlates with a predicted high gastrointestinal absorption and BBB permeability (BBB Permeant: Yes) . In contrast, TFA, despite its high fluorine content, is highly polar and water-miscible, limiting its utility in generating lipophilic drug scaffolds. The elevated LogP of the target compound is a critical parameter for medicinal chemists designing CNS-penetrant or orally bioavailable drug candidates where balanced lipophilicity is required to achieve optimal pharmacokinetic properties [2].

LogP lipophilicity membrane permeability BBB penetration drug-likeness

Synthetic Utility: High-Yield, Metal-Free Decarboxylative C(CF3)Me2 Transfer

3,3,3-Trifluoro-2,2-dimethylpropanoic acid serves as a unique reagent for the decarboxylative generation of the C(CF3)Me2 radical under mild, metal-free conditions using (NH4)2S2O8 as an oxidant [1]. In the synthesis of C(CF3)Me2-substituted heteroarenes, yields range from 45% to 89% across diverse substrates [1]. In a tandem radical cyclization to form quinazolinones, yields of 60–92% are reported [2]. For the construction of oxindoles, the method provides an efficient route to 1,1-dimethyl-2,2,2-trifluoroethyl-substituted derivatives [3]. This synthetic utility is not achievable with TFA (which lacks the alpha-dimethyl substitution required for stable tertiary radical formation) or with non-fluorinated pivalic acid (which does not provide the desired CF3 bioisostere). The ability to install the bulky C(CF3)Me2 group directly, without transition metal catalysts, represents a significant advantage in terms of cost, sustainability, and functional group compatibility relative to alternative trifluoroethylation reagents [4].

decarboxylative coupling radical trifluoroethylation metal-free synthesis C(CF3)Me2 heteroarenes oxindoles

Application-Specific Differentiation: Key Intermediate for Alpelisib (Piqray) Synthesis

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is the critical key intermediate in the synthesis of Alpelisib (Piqray, Novartis), an FDA-approved PI3Kα inhibitor for the treatment of HR+/HER2- advanced breast cancer . The compound's trifluoromethyl-dimethylpropanoic acid moiety is integral to the Alpelisib pharmacophore, contributing to the drug's metabolic stability and target selectivity [1]. Traditional synthetic routes to this intermediate involved hazardous reagents such as trimethylaluminum (pyrophoric) and sodium cyanide (toxic) . The optimized Grignard-based synthesis developed by Li et al. utilizes trifluoroethyl acetate as a starting material, proceeds through 2-trifluoromethyl-2-propanol (85.5% yield), and ultimately delivers 3,3,3-trifluoro-2,2-dimethylpropanoic acid in 84.3% yield from the corresponding nitrile [2]. This established role in a commercial oncology drug provides a tangible, procurement-relevant differentiation: no alternative fluorinated carboxylic acid can substitute in this specific API synthesis pathway without significant re-engineering of the downstream process chemistry.

Alpelisib Piqray PI3Kα inhibitor breast cancer pharmaceutical intermediate

Solid-State Physical Form Advantage: Crystalline Powder vs. Liquid Comparators for Handling and Storage

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a white crystalline powder with a melting point of 66–71 °C . This solid physical form contrasts sharply with several comparator compounds: 3,3,3-trifluoropropanoic acid is a liquid at room temperature (mp N/A), pivalic acid is a low-melting solid (mp 35.5 °C), and trifluoroacetic acid (TFA) is a highly volatile and corrosive liquid (bp 72 °C) [1][2]. The crystalline nature of the target compound simplifies accurate weighing, reduces evaporation and fume hood exposure, and improves long-term storage stability. For laboratory and kilo-lab procurement, the solid form eliminates the need for specialized liquid handling equipment and reduces the risk of accidental spills and exposure to corrosive vapors, which is a significant operational advantage over liquid TFA and 3,3,3-trifluoropropanoic acid .

physical form crystalline solid melting point storage stability handling safety

Procurement-Focused Application Scenarios for 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid


Synthesis of C(CF3)Me2-Substituted Heteroarenes for Drug Discovery

Medicinal chemistry teams seeking to install the sterically demanding and metabolically stable C(CF3)Me2 (1,1-dimethyl-2,2,2-trifluoroethyl) group onto heteroaromatic scaffolds should specify 3,3,3-trifluoro-2,2-dimethylpropanoic acid as the reagent of choice. This compound enables direct, metal-free decarboxylative C–H functionalization to generate C(CF3)Me2-substituted quinolines, pyridines, and other heteroarenes in yields up to 89% [1]. This transformation cannot be replicated using trifluoroacetic acid or alternative trifluoroethylating agents, as the alpha-geminal dimethyl substitution is essential for stabilizing the key radical intermediate. Procuring this specific acid ensures access to a unique chemical space for lead optimization programs targeting PI3Kα, kinases, or GPCRs where the C(CF3)Me2 group has demonstrated beneficial effects on target selectivity and metabolic stability [2].

Manufacturing of Alpelisib (Piqray) and Generic API Development

For pharmaceutical manufacturers producing Alpelisib (Piqray) API or developing generic versions, 3,3,3-trifluoro-2,2-dimethylpropanoic acid is an essential and non-substitutable raw material. The compound serves as the direct precursor to the trifluoromethyl-dimethylpropanoic acid moiety that is integral to the Alpelisib pharmacophore [1]. Established synthetic routes deliver the acid in 84.3% yield from 3,3,3-trifluoro-2,2-dimethylpropanenitrile via alkaline hydrolysis, a process that avoids the use of pyrophoric trimethylaluminum and toxic cyanide salts associated with earlier methods [2]. Procurement specifications should require purity ≥97% (GC, titration) and batch-to-batch consistency in melting point (66–71 °C) to ensure reproducible downstream amide coupling and final API quality [3].

Construction of Fluorinated Oxindoles and Quinazolinones via Radical Cyclization

Synthetic chemistry groups focused on constructing fluorinated oxindoles or quinazolinones—privileged scaffolds in oncology and anti-inflammatory drug discovery—should utilize 3,3,3-trifluoro-2,2-dimethylpropanoic acid in (NH4)2S2O8-mediated decarboxylative radical cyclization cascades [1][2]. This method provides efficient access to 1,1-dimethyl-2,2,2-trifluoroethyl-substituted oxindoles (yields 45–87%) and quinazolinones (yields 60–92%) under metal-free conditions [1][2]. Alternative routes using copper-catalyzed trifluoromethylation with Togni's reagent may achieve similar yields but introduce transition metal contamination concerns and require additional purification steps. The metal-free protocol enabled by this specific acid aligns with green chemistry principles and simplifies downstream purification, reducing both cost and environmental impact in lead optimization and scale-up [3].

Design of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

Medicinal chemists designing CNS-penetrant small molecules where a carboxylic acid moiety is required but needs to be balanced with adequate lipophilicity for blood-brain barrier (BBB) penetration should prioritize 3,3,3-trifluoro-2,2-dimethylpropanoic acid as a building block. With a consensus LogP of 1.68 and predicted BBB permeability (BBB Permeant: Yes), this compound provides a significantly more lipophilic carboxylic acid warhead compared to 3,3,3-trifluoropropanoic acid (LogP 0.84) or the highly polar TFA [1][2]. This property is critical for maintaining passive membrane permeability while still enabling carboxylate-mediated target engagement. Procurement of this specific acid over less lipophilic alternatives can accelerate the identification of CNS-active leads with improved brain exposure and reduced efflux transporter liability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.